molecular formula C20H19NO3 B14232736 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one CAS No. 820210-89-7

1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one

Katalognummer: B14232736
CAS-Nummer: 820210-89-7
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: FHMXGXQICLXMFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one is a complex organic compound that features a xanthene core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one typically involves the reaction of 4-methoxy-9H-xanthen-9-one with appropriate reagents to introduce the ethenyl and pyrrolidin-2-one groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Wissenschaftliche Forschungsanwendungen

1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s chemical structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-9H-xanthen-9-one: A precursor in the synthesis of 1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one.

    1,2,3,4-Tetrahydro-9H-xanthen-9-one: Another xanthene derivative with different chemical properties.

    2-Methoxy-1,2,3,4-Tetrahydro-9H-xanthen-9-one: Similar in structure but with variations in functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and the xanthene core

Eigenschaften

CAS-Nummer

820210-89-7

Molekularformel

C20H19NO3

Molekulargewicht

321.4 g/mol

IUPAC-Name

1-[2-(4-methoxy-9H-xanthen-9-yl)ethenyl]pyrrolidin-2-one

InChI

InChI=1S/C20H19NO3/c1-23-18-9-4-7-16-14(11-13-21-12-5-10-19(21)22)15-6-2-3-8-17(15)24-20(16)18/h2-4,6-9,11,13-14H,5,10,12H2,1H3

InChI-Schlüssel

FHMXGXQICLXMFM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2C=CN4CCCC4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.